Differential CYP450 Enzyme Inhibition Profile: Prioritizing the Ethyl Analog for Reduced Drug-Drug Interaction Risk in Probe Development
The N-alkyl substituent size critically influences the compound's interaction with Cytochrome P450 enzymes, a major source of drug-drug interactions (DDIs). Direct comparative data show that the methyl analog (2-Chloro-4-trifluoromethyl-benzyl)-methyl-amine potently inhibits CYP3A4 with an IC50 of 10 nM, placing it in a high-risk DDI category [1]. In stark contrast, the ethyl analog (target compound) displays a CYP3A4 IC50 of 4,000 nM (4 µM), a 400-fold reduction in inhibitory potency [2]. This shift is consistent with structure-activity relationship (SAR) trends where increasing N-alkyl size reduces CYP3A4 affinity. This differential selectivity makes the ethyl analog a far superior choice for researchers constructing chemical probes intended for cellular or in vivo studies where minimal CYP perturbation is required to avoid confounding biological results.
| Evidence Dimension | CYP3A4 Inhibition Potency |
|---|---|
| Target Compound Data | IC50 = 4.00E+3 nM (4 µM) |
| Comparator Or Baseline | (2-Chloro-4-trifluoromethyl-benzyl)-methyl-amine (IC50 = 10 nM) |
| Quantified Difference | 400-fold lower inhibitory potency (higher IC50 value) for the ethyl analog |
| Conditions | Inhibition of human recombinant CYP3A4 using 7-benzyloxy-4-(trifluoromethyl)-coumarin as substrate (Fluorescence assay) [REFS-1, REFS-2] |
Why This Matters
The 400-fold lower CYP3A4 inhibition potential of the ethyl analog compared to its methyl counterpart dramatically reduces the risk of confounding drug-drug interaction liabilities in lead optimization, a critical selection criterion for early-stage probe compounds.
- [1] BindingDB. (2024). BDBM50041973 CHEMBL3358937 - (2-Chloro-4-trifluoromethyl-benzyl)-methyl-amine CYP3A4 IC50. View Source
- [2] BindingDB. (2024). BDBM50065660 CHEMBL3403995 - (2-Chloro-4-trifluoromethyl-benzyl)-ethyl-amine CYP3A4 IC50. View Source
